N-(4-phenoxyphenyl)naphthalene-2-sulfonamide N-(4-phenoxyphenyl)naphthalene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10558988
InChI: InChI=1S/C22H17NO3S/c24-27(25,22-15-10-17-6-4-5-7-18(17)16-22)23-19-11-13-21(14-12-19)26-20-8-2-1-3-9-20/h1-16,23H
SMILES: C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Molecular Formula: C22H17NO3S
Molecular Weight: 375.4 g/mol

N-(4-phenoxyphenyl)naphthalene-2-sulfonamide

CAS No.:

Cat. No.: VC10558988

Molecular Formula: C22H17NO3S

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-phenoxyphenyl)naphthalene-2-sulfonamide -

Specification

Molecular Formula C22H17NO3S
Molecular Weight 375.4 g/mol
IUPAC Name N-(4-phenoxyphenyl)naphthalene-2-sulfonamide
Standard InChI InChI=1S/C22H17NO3S/c24-27(25,22-15-10-17-6-4-5-7-18(17)16-22)23-19-11-13-21(14-12-19)26-20-8-2-1-3-9-20/h1-16,23H
Standard InChI Key BDDYBFKGGNNRHI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Canonical SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

N-(4-Phenoxyphenyl)naphthalene-2-sulfonamide belongs to the aryl sulfonamide family, featuring a naphthalene ring (C₁₀H₈) substituted at the 2-position with a sulfonamide group (-SO₂NH-) connected to a 4-phenoxyphenyl moiety. The phenoxy group introduces steric and electronic modifications that influence receptor binding and solubility. Analogous compounds, such as N-(4-methoxyphenyl)naphthalene-2-sulfonamide, exhibit a monoclinic crystal system (space group P 1 21/c 1) with unit cell dimensions a = 10.917 Å, b = 6.1745 Å, and c = 32.434 Å . These structural parameters suggest that the phenoxy variant may adopt similar packing arrangements, potentially forming pseudopolymorphs depending on solvent interactions .

Table 1: Key Physicochemical Properties of N-(4-Phenoxyphenyl)naphthalene-2-sulfonamide and Analogs

PropertyN-(4-Phenoxyphenyl)naphthalene-2-sulfonamide (Inferred)N-(4-Hydroxyphenyl)naphthalene-2-sulfonamide N-(4-Methoxyphenyl)naphthalene-2-sulfonamide
Molecular FormulaC₂₂H₁₇NO₃SC₁₆H₁₃NO₃SC₁₇H₁₅NO₃S
Molecular Weight (g/mol)399.4299.3313.4
SMILESO=S(=O)(Nc1ccc(Oc2ccccc2)cc1)c3ccc4ccccc4c3O=S(=O)(Nc1ccc(O)cc1)c2ccc3ccccc3c2COc1ccc(NS(=O)(=O)c2ccc3ccccc3c2)cc1
InChIKeyNot AvailableXJOAWESFAKLCSU-UHFFFAOYSA-N MPBVRNBHYFCPTR-UHFFFAOYSA-N

Synthesis and Modifications

General Sulfonamide Synthesis Pathways

The synthesis of N-aryl naphthalene sulfonamides typically involves the reaction of naphthalene-2-sulfonyl chloride with substituted anilines. For example, N-(4-hydroxyphenyl)naphthalene-2-sulfonamide is prepared by treating 2-naphthalenesulfonyl chloride with 4-aminophenol in the presence of a base such as potassium carbonate . Similarly, the methoxy analog is synthesized using 4-methoxyaniline . For the phenoxy variant, 4-phenoxyaniline would serve as the nucleophile, reacting with 2-naphthalenesulfonyl chloride under anhydrous conditions (e.g., in dichloromethane or DMF) to yield the target compound.

Optimization and Functionalization

Structural modifications often target the sulfonamide nitrogen or the aromatic rings to enhance bioactivity. In a study on N-(4-phenoxyphenyl)benzenesulfonamide derivatives, introducing electron-withdrawing groups (e.g., -CF₃) at the 3-position of the benzene ring significantly improved PR-antagonistic activity . By analogy, substituting the naphthalene ring with halogens or alkyl groups could modulate the binding affinity of N-(4-phenoxyphenyl)naphthalene-2-sulfonamide for nuclear receptors.

Crystallographic and Solubility Considerations

Pseudopolymorphism

N-(4-Methoxyphenyl)naphthalene-2-sulfonamide forms pseudopolymorphic solvates with solvents like 1,2-xylene, leading to distinct crystal habits and dissolution profiles . For the phenoxy analog, co-crystallization with aromatic solvents could similarly yield tunable solid forms, impacting bioavailability and formulation design.

Table 2: Crystallographic Data for N-(4-Methoxyphenyl)naphthalene-2-sulfonamide

ParameterValue
Space GroupP 1 21/c 1
Unit Cell Dimensionsa = 10.917 Å, b = 6.1745 Å, c = 32.434 Å
Z (Molecules/Unit Cell)4
Density (g/cm³)1.35 (calculated)

Future Directions and Challenges

Targeted Drug Design

Future research should explore the substitution patterns on both the naphthalene and phenoxyphenyl rings to optimize PR affinity and selectivity. Molecular docking studies could predict binding modes, guiding the synthesis of derivatives with enhanced therapeutic profiles.

Solubility and Formulation

The low aqueous solubility of naphthalene sulfonamides poses a challenge for oral administration. Co-crystallization with hydrophilic co-formers or nanoparticle-based delivery systems may address this limitation .

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